![molecular formula C16H15F3N2O3S B2527239 ethyl 6-methyl-2-oxo-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate CAS No. 899957-45-0](/img/structure/B2527239.png)

ethyl 6-methyl-2-oxo-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields due to their biological activities .

Scientific Research Applications

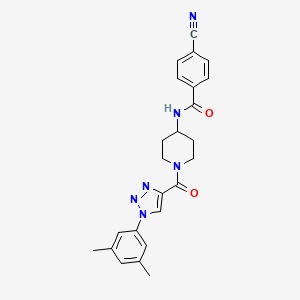

Biginelli Reaction and Dihydropyrimidinones (DHPMs) Synthesis

The Biginelli reaction is a well-established acid-catalyzed, three-component reaction that produces highly functionalized heterocycles. In the case of VU0499694-1, its synthesis involves the Biginelli reaction as the key step, followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route. The product, LaSOM® 293, is obtained with an impressive yield of 84% . DHPMs, including VU0499694-1, have been widely investigated for their pharmacological effects, particularly in anticancer drug development .

Kinesin-5 Inhibition and Cell Cycle Arrest

Monastrol, a DHPM compound, acts as a kinesin-5 inhibitor. Kinesin-5 plays a crucial role in separating genetic material during mitosis. By inhibiting this enzyme, monastrol leads to cell cycle arrest at the G2/M phase and activates signaling pathways, ultimately inducing cellular apoptosis .

Anticancer Potential

Given the structural diversity of DHPMs, researchers have explored their potential as anticancer agents. While VU0499694-1’s specific anticancer activity remains to be fully elucidated, its unique structure warrants further investigation .

Anti-inflammatory Properties

DHPMs have also been studied for their anti-inflammatory effects. Although specific data on VU0499694-1 are scarce, its chemical scaffold suggests potential anti-inflammatory activity .

Antimicrobial Applications

The heterocyclic nature of VU0499694-1 makes it interesting for antimicrobial research. However, further studies are needed to evaluate its efficacy against specific pathogens .

Molecular Docking Studies

Computational approaches, such as molecular docking, can predict the binding affinity of VU0499694-1 with various protein targets. These studies can guide further experimental investigations and identify potential therapeutic targets .

Mechanism of Action

properties

IUPAC Name |

ethyl 6-methyl-2-oxo-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3S/c1-3-24-14(22)12-9(2)20-15(23)21-13(12)25-8-10-4-6-11(7-5-10)16(17,18)19/h4-7H,3,8H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYADXVOTXBRRKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=C(C=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-methyl-2-oxo-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2E)-2-(4-butoxybenzenesulfonyl)-3-{[4-(methylsulfanyl)phenyl]amino}prop-2-enoate](/img/structure/B2527159.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2527165.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2527166.png)

![N1-(sec-butyl)-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2527167.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2527168.png)

![4-(4-methylpiperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2527176.png)

![4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2527178.png)